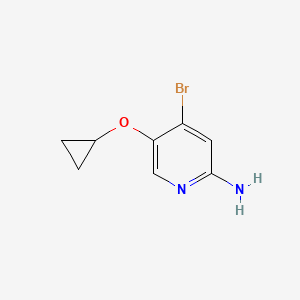

4-Bromo-5-cyclopropoxypyridin-2-amine

Description

Significance of Halogenated Aminopyridines in Chemical Sciences

Halogenated aminopyridines are a class of compounds that serve as versatile building blocks in the synthesis of more complex molecules. The presence of both an amine and a halogen on the pyridine (B92270) ring provides orthogonal handles for chemical modification, making them highly valuable intermediates in agrochemical and pharmaceutical research. The halogen atom, typically chlorine or bromine, is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, while the amino group can be used for amide bond formation or as a directing group in further substitutions.

Pyridine was first isolated from bone oil in the 1840s by the Scottish chemist Thomas Anderson. nih.gov Its structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was determined independently by Wilhelm Körner and James Dewar around 1870. nih.gov Early synthetic methods were often low-yielding, but the development of the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924 provided more practical routes to this heterocyclic core. nih.gov Over the decades, the field has expanded dramatically, with the development of sophisticated methods for the direct C-H functionalization of the pyridine ring, overcoming challenges associated with its electron-deficient nature. nih.gov

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds. acs.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, improving the solubility and pharmacokinetic properties of drug candidates. researchgate.net Furthermore, the pyridine scaffold is metabolically stable and provides a rigid framework for orienting functional groups to interact with biological targets. researchgate.net Its ability to serve as a bioisostere for a benzene ring allows chemists to modulate a molecule's properties while maintaining its core shape. nih.gov Pyridine derivatives are integral to drugs with applications ranging from antiviral and anticancer to anti-inflammatory agents. wikipedia.org

Structural Characteristics and Chemical Significance of 4-Bromo-5-cyclopropoxypyridin-2-amine

The specific arrangement of substituents in this compound imparts a unique combination of electronic and steric properties that define its chemical reactivity and potential utility.

The molecule features three distinct functional groups on the pyridine core: an amine at the 2-position, a cyclopropoxy group at the 5-position, and a bromine atom at the 4-position.

Amino Group (C2): The amino group is a strong electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions.

Cyclopropoxy Group (C5): The cyclopropoxy group is also electron-donating. The oxygen atom donates electron density via resonance, while the cyclopropyl (B3062369) ring itself possesses unique electronic properties, including π-character in its C-C bonds, allowing it to participate in conjugation and stabilize adjacent positive charges. stackexchange.comrsc.org

Bromo Group (C4): The bromine atom is electron-withdrawing via its inductive effect but weakly electron-donating through resonance. Its primary role in this context is as a synthetic handle for cross-coupling reactions.

The interplay between the strong donating effects of the 2-amino and 5-cyclopropoxy groups and the withdrawing effect of the 4-bromo substituent creates a polarized electronic environment. This push-pull system influences the molecule's reactivity, directing further chemical transformations.

| Functional Group | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Amino (-NH₂) | 2 | Weakly Withdrawing | Strongly Donating | Strongly Donating / Activating |

| Bromo (-Br) | 4 | Strongly Withdrawing | Weakly Donating | Withdrawing / Deactivating |

| Cyclopropoxy (-O-cPr) | 5 | Withdrawing | Strongly Donating | Strongly Donating / Activating |

The structure of this compound makes it a highly valuable intermediate for the synthesis of complex molecular targets. The rationale for its investigation is primarily rooted in its potential for creating diverse chemical libraries for drug discovery.

Cross-Coupling Chemistry: The bromine atom at the C4 position is strategically placed for use in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, alkyne, and amine substituents at this position.

Medicinal Chemistry Scaffolding: The 2-aminopyridine (B139424) moiety is a common feature in many bioactive molecules, including kinase inhibitors. The cyclopropyl group is known to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity. nih.gov Therefore, this compound serves as an ideal starting material for synthesizing novel drug candidates that combine these favorable features. For instance, it can be envisioned as a building block for selective TYK2 inhibitors, where substituted pyridines and cyclopropyl groups are known to be important for activity. acs.org

Review of Related Aminopyridine and Cyclopropoxy-Substituted Pyridine Research

While specific research on this compound is not extensively published in peer-reviewed literature, the reactivity and utility of its constituent parts are well-documented. Research on closely related analogues provides a strong indication of its synthetic potential.

For example, studies on 2-amino-5-halopyridines have demonstrated their utility in copper-catalyzed amination reactions. Research has shown that selective C-N bond formation can be achieved at the C-5 position of unprotected 2-amino-5-halopyridines, highlighting the reactivity of the halogen at this position. In the case of 2-bromo-5-iodopyridine, amination occurs selectively at the more reactive C-I bond, underscoring the fine-tuning possible with halogenated pyridines. This type of selective functionalization is directly applicable to this compound, where the bromo group is poised for similar transformations.

The incorporation of cyclopropyl groups into drug molecules is a growing strategy in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl ring can lead to improved pharmacological profiles. nih.gov It can act as a "metabolic shield," preventing enzymatic degradation of adjacent functional groups, and its rigid nature can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target protein. nih.gov Research into various classes of therapeutics, from antivirals to kinase inhibitors, frequently explores the introduction of cyclopropyl and cyclopropoxy moieties to optimize lead compounds.

| Compound Class | Research Focus | Key Finding | Relevance |

|---|---|---|---|

| 2-Amino-5-halopyridines | Copper-catalyzed C-N bond formation | Selective amination can be achieved at the C-5 position using various amines and amides. | Demonstrates the synthetic utility of the halogen as a handle for introducing nitrogen-based functional groups. |

| 2,5-Dihalopyridines | Selective amination | Reactivity can be tuned based on the halogen (I > Br), allowing for site-selective functionalization. | Provides a strategy for regioselective synthesis using multi-halogenated pyridine cores. |

| Cyclopropyl-containing drug candidates | Medicinal chemistry and drug design | The cyclopropyl group often enhances potency, metabolic stability, and brain permeability while reducing plasma clearance. nih.gov | Supports the rationale for including the cyclopropoxy group in the design of novel therapeutic agents. |

| Substituted Pyridine Kinase Inhibitors | Structure-Activity Relationship (SAR) Studies | The pyridine core is a key scaffold, and modifications with groups like cyclopropyl amides are crucial for achieving selectivity and potency (e.g., for TYK2). acs.org | Highlights the potential application of the target compound as an intermediate for potent and selective enzyme inhibitors. |

Advances in the Synthesis of Substituted Pyridines

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with a multitude of methods developed to access this important structural motif. researchgate.netresearchgate.net Traditional methods often rely on condensation reactions to construct the pyridine ring from acyclic precursors. rsc.org However, modern synthetic chemistry has seen a surge in the development of more efficient and selective methods, including direct C-H functionalization and novel cyclization strategies. rsc.orgthieme-connect.com

One of the major challenges in pyridine chemistry is the direct and selective functionalization of the pyridine ring due to its electron-poor nature. rsc.org Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool to introduce substituents at various positions of the pyridine core, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. beilstein-journals.orgthieme-connect.com These reactions can be directed to the C2, C3, or C4 positions, providing access to a wide range of substituted pyridines. thieme-connect.comresearchgate.netacs.org

The synthesis of 2-aminopyridines, a key structural component of this compound, has been a particular focus of research. morressier.com Classical methods often involve the nucleophilic substitution of 2-halopyridines, which can require harsh reaction conditions. nih.govacs.org More recent and milder approaches utilize pyridine N-oxides as starting materials. morressier.comacs.orgthieme-connect.com These methods often proceed with high regioselectivity and functional group tolerance. thieme-connect.com Multi-component reactions have also been developed for the efficient one-pot synthesis of highly substituted 2-aminopyridine derivatives. nih.gov

Table 1: Selected Modern Methods for the Synthesis of Substituted Pyridines

| Synthetic Strategy | Description | Key Features | References |

|---|---|---|---|

| Transition-Metal-Catalyzed C-H Functionalization | Direct introduction of functional groups onto the pyridine ring by activating C-H bonds. | High atom economy, regioselectivity can be controlled. | rsc.orgbeilstein-journals.orgthieme-connect.com |

| Synthesis from Pyridine N-Oxides | Conversion of pyridine N-oxides to 2-aminopyridines. | Mild reaction conditions, good regioselectivity, wide functional group tolerance. | morressier.comacs.orgthieme-connect.com |

| Multi-component Reactions | One-pot synthesis involving three or more reactants to form complex pyridine structures. | High efficiency, operational simplicity. | nih.gov |

| Catalyst-Mediated Condensation | Three-component condensation reactions using catalysts like zeolites. | Use of simple and available starting materials. | nih.gov |

Chemical Transformations of Brominated Pyridines

The bromine atom in brominated pyridines, such as in this compound, is a highly versatile functional group that enables a wide range of subsequent chemical transformations. Bromopyridines are key intermediates in the synthesis of more complex substituted pyridines through various cross-coupling reactions. chempanda.com

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling , which couples a halide with an organoboron compound, is widely used to introduce aryl or other organic substituents onto the pyridine ring. researchgate.netmdpi.comresearchgate.netacs.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgchemspider.comacs.orgscispace.comfigshare.com This reaction is particularly useful for the synthesis of aminopyridines, which are prevalent in pharmaceuticals. The development of specialized ligands has been crucial in overcoming challenges associated with the coordination of the pyridine nitrogen to the palladium catalyst. acs.org

Beyond these, bromopyridines can undergo other transformations such as lithiation to form lithiopyridines, which are potent nucleophiles for reaction with various electrophiles. chempanda.comwikipedia.org

Table 2: Key Cross-Coupling Reactions of Brominated Pyridines

| Reaction | Reactants | Bond Formed | Catalyst System (Typical) | References |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Bromopyridine, Boronic acid/ester | C-C | Pd(OAc)₂, Pd(PPh₃)₄ | researchgate.netmdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | Bromopyridine, Amine | C-N | Pd(OAc)₂, dppf, BINAP | acs.orgchemspider.comacs.org |

| Heck Reaction | Bromopyridine, Alkene | C-C | Pd(OAc)₂ | chempanda.com |

Role of Cyclopropoxy Groups in Heterocyclic Systems

The cyclopropyl group, and by extension the cyclopropoxy group, is a valuable substituent in medicinal chemistry due to its unique structural and electronic properties. scientificupdate.comnih.govacs.org The three-membered ring introduces conformational rigidity and has a high degree of sp³ character, which can be advantageous in drug design. hyphadiscovery.comiris-biotech.de

One of the most significant roles of the cyclopropyl group is its ability to enhance metabolic stability. hyphadiscovery.comnbinno.com The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This can lead to improved pharmacokinetic profiles of drug candidates.

The steric and electronic nature of the cyclopropyl group can also positively influence binding affinity to biological targets. unl.pt Its rigid structure can help to lock a molecule into a bioactive conformation, which can lead to an entropically favorable binding event. iris-biotech.denbinno.com Furthermore, the cyclopropyl group can act as a bioisostere for other groups, such as a vinyl or carbonyl group, allowing for the fine-tuning of a molecule's properties. scientificupdate.com The introduction of a cyclopropoxy group can also modulate physicochemical properties such as lipophilicity and pKa. nih.goviris-biotech.de

Table 3: Impact of Cyclopropyl Groups in Drug Design

| Property | Effect of Cyclopropyl/Cyclopropoxy Group | Rationale | References |

|---|---|---|---|

| Metabolic Stability | Increased | Higher C-H bond dissociation energy reduces susceptibility to CYP450 oxidation. | hyphadiscovery.comnbinno.com |

| Binding Affinity | Potentially Enhanced | Conformational rigidity can lock the molecule in a bioactive conformation. | iris-biotech.denbinno.com |

| Potency | Can be Increased | Favorable steric and electronic interactions with the target protein. | nih.gov |

| Physicochemical Properties | Modulation of lipophilicity and pKa | Unique electronic nature of the strained ring. | nih.goviris-biotech.de |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrN2O |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

4-bromo-5-cyclopropyloxypyridin-2-amine |

InChI |

InChI=1S/C8H9BrN2O/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11) |

InChI Key |

GOTFGDCWPKSXDL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CN=C(C=C2Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 5 Cyclopropoxypyridin 2 Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org For 4-Bromo-5-cyclopropoxypyridin-2-amine, the primary disconnections involve the carbon-bromine (C-Br), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds, as well as the formation of the pyridine (B92270) ring itself.

Strategies for Introducing Bromine and Cyclopropoxy Moieties

Two principal retrosynthetic pathways can be envisioned based on the sequence of introducing the bromine atom and the cyclopropoxy group onto a pre-existing 2-aminopyridine (B139424) core.

Route A: Bromination followed by Etherification. This strategy involves the initial bromination of a 5-substituted-2-aminopyridine precursor. The challenge lies in achieving regioselective bromination at the C-4 position. Following successful bromination, the cyclopropoxy group is introduced, typically via a nucleophilic substitution reaction. A plausible precursor for this step would be 4-bromo-5-hydroxypyridin-2-amine, which can undergo O-alkylation.

Route B: Etherification followed by Bromination. This approach begins with the synthesis of a 5-cyclopropoxy-2-aminopyridine intermediate. Subsequently, this intermediate undergoes electrophilic bromination. The directing effects of the amino and cyclopropoxy groups are crucial in this step to ensure the desired C-4 bromination. The strong activating, ortho-para directing nature of the amino group would likely facilitate this transformation.

Approaches for Assembling the Pyridine Ring with an Amino Group

Instead of functionalizing a pre-made pyridine, an alternative strategy is to construct the pyridine ring from acyclic precursors that already contain some of the required functionality. Multi-component reactions are efficient methods for synthesizing substituted 2-aminopyridines. nih.gov For instance, a reaction could be designed involving precursors that would ultimately form the pyridine ring with the amino group at C-2 and with functional handles at C-4 and C-5 for the subsequent introduction of the bromo and cyclopropoxy groups. nih.govrsc.org This approach can offer high efficiency and rapid access to the core structure. nih.gov

Synthesis of Halogenated Pyridine Precursors

The preparation of appropriately halogenated pyridine intermediates is a cornerstone of the synthetic strategy. Regioselectivity is the primary challenge in these transformations.

Regioselective Bromination of Pyridin-2-amine Derivatives

The direct bromination of 2-aminopyridine derivatives requires careful control to achieve the desired substitution pattern. The amino group is a powerful activating group, which can lead to multiple bromination products. heteroletters.org

Using N-Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The reaction conditions, including solvent and temperature, can be tuned to favor specific isomers. For example, the bromination of 2-amino-4-chloropyridine (B16104) with NBS in dichloromethane (B109758) at 0 °C yields 2-amino-5-bromo-4-chloropyridine in high yield, demonstrating the feasibility of selective bromination on a substituted 2-aminopyridine ring. google.com Protecting the amino group, for instance by acetylation, can be employed to moderate its reactivity and prevent over-bromination before performing the bromination step. heteroletters.orgresearchgate.net

Selectfluor-Promoted Bromination: A modern approach involves the use of Selectfluor in combination with a bromide salt, such as lithium bromide (LiBr), to act as a mild and regioselective brominating system for 2-aminopyridines. rsc.org This method often provides high yields and selectivities under mild conditions. rsc.org

The table below summarizes common methods for the regioselective bromination of aminopyridine derivatives.

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield (%) |

| 2-Aminopyridine | N-Acetyl protection, then Br₂ | Acetic Anhydride, then Acetic Acid | Reflux, then 50 °C | 2-Acetylamino-5-bromopyridine | >66.5 (after hydrolysis) |

| 2-Amino-4-chloropyridine | N-Bromosuccinimide (NBS) | Dichloromethane | 0 °C | 2-Amino-5-bromo-4-chloropyridine | 87 |

| 2-Aminopyridines | LiBr / Selectfluor | DMF | Mild | Regioselective brominated 2-aminopyridines | Good to High |

Preparation of 4-Bromo-substituted Pyridine Intermediates

Synthesizing the target compound can also proceed from pyridine intermediates that are already brominated at the C-4 position. A common precursor for such syntheses is 2-amino-5-bromopyridine (B118841). A synthetic route starting from this compound involves its conversion to 2-amino-5-hydroxypyridine (B112774). google.comresearchgate.net This intermediate can then be brominated at the 4-position before the introduction of the cyclopropyl (B3062369) group. A patented method describes the synthesis of 2-amino-5-bromo-3-hydroxypyridine from 2-amino-3-hydroxypyridine (B21099) using liquid bromine as the brominating agent, highlighting a pathway to brominate a hydroxypyridine precursor. google.com

Introduction of the Cyclopropoxy Moiety

The formation of the aryl-ether bond to introduce the cyclopropoxy group is a key final step in many potential synthetic routes. This is typically achieved through the O-alkylation of a corresponding hydroxypyridine intermediate.

Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide with an alkyl halide. In this context, a 4-bromo-5-hydroxypyridin-2-amine intermediate would first be deprotonated with a strong base (e.g., sodium hydride) to form the pyridinoxide, which then acts as a nucleophile to displace a leaving group from a cyclopropyl-containing electrophile (e.g., cyclopropyl bromide or tosylate). O-alkylation of hydroxypyridines can be performed under various conditions, including in aqueous micellar media for a greener approach. scirp.orgtcsedsystem.edu

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide. wikipedia.orgorganic-chemistry.org This method could be applied to couple cyclopropanol (B106826) with a 4,5-dihalogenated-2-aminopyridine precursor. Modern Ullmann-type reactions often use soluble copper catalysts with specific ligands, allowing for milder reaction conditions compared to the harsh temperatures traditionally required. wikipedia.orgscribd.commdpi.com

Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-O bonds. organic-chemistry.orgchemeurope.com It could potentially be used to couple cyclopropanol with a suitable 4-bromo-5-halopyridin-2-amine precursor. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgacsgcipr.org

The following table outlines general conditions for these etherification methods.

| Reaction Name | Catalyst/Reagent | Typical Conditions | Reactants |

| Williamson Ether Synthesis | Strong Base (e.g., NaH) | Anhydrous solvent | Hydroxypyridine + Cyclopropyl-LG (LG=Br, I, OTs) |

| Ullmann Condensation | Cu(I) or Cu(II) salt, Ligand, Base | High temperature, polar solvent | Halopyridine + Cyclopropanol |

| Buchwald-Hartwig Etherification | Pd catalyst, Phosphine ligand, Base | Anhydrous solvent, inert atmosphere | Halopyridine + Cyclopropanol |

Alkoxylation Reactions with Cyclopropyl-containing Reagents

A crucial step in the synthesis of the target molecule is the formation of the cyclopropyl ether bond. The Williamson ether synthesis is a fundamental and widely employed method for this transformation. wikipedia.orglumenlearning.com This reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. masterorganicchemistry.com In the context of synthesizing this compound, a plausible pathway involves the reaction of a 4-bromo-2-amino-5-hydroxypyridine precursor with a cyclopropyl-containing electrophile.

The reaction proceeds via an SN2 mechanism, where the oxygen of the deprotonated hydroxypyridine (a pyridin-5-olate) acts as the nucleophile, attacking the electrophilic carbon of the cyclopropyl reagent. wikipedia.org For this to be effective, the cyclopropyl reagent must possess a good leaving group, such as bromide, iodide, or a sulfonate ester (e.g., tosylate or mesylate). masterorganicchemistry.comlibretexts.org

A potential synthetic route is outlined below:

Step 1: Deprotonation. A suitable base is used to deprotonate the hydroxyl group of a 4-bromo-2-amino-5-hydroxypyridine intermediate, forming the more nucleophilic pyridinolate anion.

Step 2: Nucleophilic Attack. The pyridinolate anion then attacks the cyclopropyl halide or sulfonate, displacing the leaving group and forming the C-O ether bond. libretexts.org

The choice of starting material is critical. Synthesizing 2-amino-5-hydroxypyridine can be achieved from precursors like 2-amino-5-bromopyridine through steps involving protection, methoxylation, deprotection, and demethylation. google.comasianpubs.orgresearchgate.net

Optimization of Reaction Conditions for Ether Formation

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. masterorganicchemistry.com Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the cyclopropyl reagent.

Base Selection: A strong base is required to fully deprotonate the hydroxypyridine precursor without competing in side reactions. Sodium hydride (NaH) is a common choice as it forms the alkoxide and hydrogen gas, which is non-nucleophilic and leaves the reaction system. youtube.com Other effective bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), which are often used in polar aprotic solvents. researchgate.netnih.gov

Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are generally preferred. lumenlearning.comlibretexts.org These solvents effectively solvate the cation of the alkoxide salt, leaving the oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.

Leaving Group and Temperature: The reactivity of the cyclopropyl electrophile is influenced by the leaving group, with the general trend being I > Br > OTs > Cl. masterorganicchemistry.com The reaction temperature is also a critical factor; while higher temperatures can increase the reaction rate, they can also promote competing elimination reactions, although this is less of a concern with primary halides like cyclopropyl bromide. wikipedia.org

| Parameter | Options | Rationale |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases to generate the alkoxide. |

| Solvent | DMF, DMSO, MeCN | Polar aprotic solvents enhance nucleophilicity. |

| Cyclopropyl Reagent | Cyclopropyl bromide, Cyclopropyl iodide, Cyclopropyl tosylate | Provides a good leaving group for the SN2 reaction. |

| Temperature | Room Temperature to Reflux | Optimized to balance reaction rate against potential side reactions. |

Amination Strategies for Pyridine Synthesis

The introduction of the 2-amino group is another key transformation. This can be achieved through several distinct strategies, including direct amination of a halogenated precursor or by reduction of a nitrogen-containing functional group.

Direct Amination Approaches on Halogenated Pyridines

Direct amination of a halogenated pyridine, such as a 2-bromopyridine (B144113) derivative, can be accomplished via a nucleophilic aromatic substitution (SNAr) reaction. chegg.com The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly when strong electron-withdrawing groups are present or when the leaving group is at the 2- or 4-position.

In this approach, a precursor like 2,4-dibromo-5-cyclopropoxypyridine (B14812121) would be treated with an ammonia (B1221849) source. The reaction typically requires forcing conditions, such as high temperatures and pressures, and is often carried out in a sealed vessel. docbrown.info Using a large excess of ammonia helps to drive the reaction to completion and minimize the formation of diarylamine byproducts. youtube.comlibretexts.org The reaction can be performed using aqueous or ethanolic ammonia. docbrown.infoyoutube.com

The mechanism involves two main steps:

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the halogen (in this case, the C2 position), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity is restored by the expulsion of the halide ion (e.g., Br⁻), yielding the 2-aminopyridine product. chegg.com A second molecule of ammonia then acts as a base to deprotonate the newly formed amino group. docbrown.infoyoutube.com

Reduction of Nitro-Pyridines or Other Nitrogen-Containing Precursors

An alternative and often more versatile route to the 2-aminopyridine moiety is through the reduction of a 2-nitropyridine (B88261) intermediate. This two-step sequence involves first the nitration of a suitable pyridine precursor, followed by the reduction of the nitro group.

Nitration: A precursor such as 4-bromo-5-cyclopropoxypyridine could be nitrated to introduce a nitro group, likely at the electron-deficient 2-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The subsequent reduction of the nitro group to a primary amine is a well-established transformation with a variety of reliable methods. vedantu.com Common reducing agents include:

Metals in Acidic Media: A classic and cost-effective method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comacsgcipr.org The Bechamp reduction, using iron and HCl, is widely used industrially. stackexchange.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). commonorganicchemistry.com It is a very clean and efficient method, though care must be taken as the catalyst can also reduce other functional groups. Raney Nickel is an alternative catalyst that may be used when dehalogenation is a concern. commonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) is another mild reagent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Fe / HCl | Acidic, aqueous | Cost-effective, robust. vedantu.comstackexchange.com | Generates significant metal waste. acsgcipr.org |

| H₂ / Pd-C | Neutral, various solvents | High yield, clean reaction. commonorganicchemistry.com | Catalyst can be expensive; potential for dehalogenation. |

| SnCl₂ | Acidic (HCl) | Mild, good chemoselectivity. commonorganicchemistry.com | Stoichiometric amounts of tin salts are produced. |

| Zn / AcOH | Acidic | Mild conditions. acsgcipr.org | Generates zinc waste. |

Advanced Synthetic Routes and Method Development

Modern synthetic organic chemistry has been revolutionized by the development of transition-metal-catalyzed cross-coupling reactions, which provide powerful tools for the construction of C-N bonds.

Palladium-Catalyzed Coupling Reactions on Bromo-Pyridine Precursors

The Buchwald-Hartwig amination is a premier method for forming aryl C-N bonds and represents a significant advancement over traditional methods. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides (including bromo-pyridines) under relatively mild conditions with high functional group tolerance. researchgate.netresearchgate.net

To synthesize this compound, a suitable precursor would be a dihalogenated pyridine, such as 2,4-dibromo-5-cyclopropoxypyridine. This substrate could then be selectively aminated at the more reactive 2-position using an ammonia surrogate or aqueous ammonia in the presence of a specialized palladium catalyst system. nih.govresearchgate.netnih.gov

The key components of a Buchwald-Hartwig amination reaction are:

Palladium Precatalyst: Common sources of palladium include palladium(II) acetate (B1210297) (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net More advanced, air-stable precatalysts have also been developed. rsc.org

Ligand: The choice of phosphine ligand is crucial for the reaction's success. Bulky, electron-rich phosphine ligands are required to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). Widely used ligands include biaryl phosphines like XPhos, SPhos, and DavePhos, as well as bidentate ligands like BINAP and Xantphos. wikipedia.orgresearchgate.netacs.org

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine nucleophile (or generate the active palladium amide complex). Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed. researchgate.netacs.org

Solvent: Anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF are typically used. acs.org

Recent developments have enabled the use of aqueous ammonia as the nitrogen source, offering a more practical and economical alternative to ammonia surrogates. nih.govnih.govresearchgate.netberkeley.edu This requires specialized ligands, such as KPhos, that stabilize the palladium catalyst in the aqueous environment and prevent competing hydroxylation side reactions. nih.govnih.gov

| Component | Examples | Role in Reaction |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | The catalyst for the cross-coupling reaction. |

| Ligand | XPhos, SPhos, Xantphos, BINAP | Stabilizes the Pd center and facilitates the catalytic cycle. wikipedia.orgresearchgate.net |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Activates the amine nucleophile and regenerates the catalyst. researchgate.net |

| Amine Source | Aqueous NH₃, Benzophenone Imine, LHMDS | Provides the nitrogen atom for the C-N bond formation. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) for Heterocyclic Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic and heteroaromatic rings. In the context of pyridine chemistry, the presence of the electronegative nitrogen atom facilitates the attack of nucleophiles, particularly when the ring is further activated by electron-withdrawing groups or appropriately positioned leaving groups.

The synthesis of this compound can be envisaged through an SNAr reaction. A plausible synthetic route involves the reaction of a di-halogenated aminopyridine precursor, such as 2-amino-4,5-dibromopyridine or a related derivative with a suitable leaving group at the 5-position, with a cyclopropoxide nucleophile. The cyclopropoxide anion, generated in situ from cyclopropanol and a strong base, attacks the carbon atom at the 5-position of the pyridine ring, displacing the halide or other leaving group.

The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and to stabilize the charged intermediate, known as the Meisenheimer complex. The choice of base is crucial for the efficient generation of the cyclopropoxide nucleophile without promoting side reactions.

Below is a table outlining a hypothetical SNAr approach for the synthesis of this compound, based on general principles of heterocyclic chemistry.

| Component | Role | Example | Key Considerations |

| Starting Material | Electrophilic pyridine core | 2-Amino-4,5-dibromopyridine | The leaving group at the 5-position should be sufficiently labile. |

| Nucleophile | Source of the cyclopropoxy group | Sodium cyclopropoxide | Generated from cyclopropanol and a strong base like sodium hydride. |

| Solvent | Reaction medium | Dimethylformamide (DMF) | A polar aprotic solvent is preferred to solvate the ionic species. |

| Base | Deprotonation of cyclopropanol | Sodium hydride (NaH) | A non-nucleophilic strong base is ideal. |

| Temperature | Reaction condition | Elevated temperature (e.g., 80-120 °C) | Required to overcome the activation energy of the substitution. |

| Atmosphere | Reaction condition | Inert (e.g., Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric moisture. |

Purification and Isolation Techniques

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, by-products, and other impurities. A combination of chromatographic and crystallization methods is typically employed to achieve the desired level of purity.

Chromatographic Separations for Compound Purity

Chromatographic techniques are indispensable for the purification of organic compounds. For a moderately polar molecule like this compound, normal-phase or reversed-phase column chromatography is a common and effective method.

In a typical normal-phase column chromatography setup, a silica (B1680970) gel stationary phase is used with a non-polar to moderately polar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. The less polar impurities will elute first, followed by the product, and then the more polar impurities. The selection of the eluent system is critical and is often determined by preliminary analysis using thin-layer chromatography (TCC).

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification, offering higher resolution and efficiency compared to conventional column chromatography.

The following table summarizes typical conditions for the chromatographic purification of aminopyridine derivatives.

| Parameter | Description | Typical Conditions |

| Technique | Method of separation | Flash Column Chromatography |

| Stationary Phase | Adsorbent material | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase | Eluent system | A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) |

| Detection | Method of monitoring elution | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |

Recrystallization and Other Crystallization Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature.

For this compound, a suitable solvent or solvent system would be one in which the compound is soluble when hot and insoluble or sparingly soluble when cold. The crude solid is dissolved in a minimum amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration.

The choice of solvent is paramount for successful recrystallization and is often determined empirically. Common solvents for the recrystallization of aminopyridine derivatives include alcohols, esters, and hydrocarbon solvents, or mixtures thereof.

The table below provides a list of potential solvents that could be screened for the recrystallization of this compound.

| Solvent/Solvent System | Rationale |

| Ethanol/Water | The addition of water as an anti-solvent to an ethanolic solution can induce crystallization. |

| Ethyl Acetate/Hexane | A polar solvent in which the compound is soluble, with a non-polar anti-solvent to decrease solubility upon cooling. |

| Toluene | An aromatic hydrocarbon that can be effective for compounds with moderate polarity. |

| Isopropanol | A common protic solvent for the recrystallization of a wide range of organic compounds. |

Spectroscopic and Advanced Structural Characterization of 4 Bromo 5 Cyclopropoxypyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 4-Bromo-5-cyclopropoxypyridin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Assignment of Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the cyclopropoxy group, and the amine protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.7 | s | - |

| H-6 | 7.6 - 7.8 | s | - |

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OCH- | 3.8 - 4.0 | m | |

| -CH₂- (cyclopropyl) | 0.7 - 0.9 | m |

The two aromatic protons, H-3 and H-6, are expected to appear as singlets due to the lack of adjacent proton neighbors. The downfield shift of H-6 is attributed to the anisotropic effect of the neighboring nitrogen atom. The amine (-NH₂) protons would likely appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration. The methine proton (-OCH-) of the cyclopropoxy group is predicted to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons of the cyclopropyl (B3062369) ring are diastereotopic and would likely appear as complex multiplets in the aliphatic region of the spectrum.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 110 - 114 |

| C-4 | 105 - 109 |

| C-5 | 145 - 149 |

| C-6 | 148 - 152 |

| -OCH- | 55 - 60 |

| -CH₂- (cyclopropyl) | 5 - 10 |

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region. The C-2 carbon, bonded to the amino group, would be significantly downfield. The carbon bearing the bromine atom (C-4) is expected to be shielded compared to a non-halogenated pyridine. The carbons of the cyclopropoxy group will appear in the aliphatic region, with the methine carbon (-OCH-) being more downfield due to the attached oxygen.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign the proton and carbon signals and to elucidate the complete structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would be crucial for confirming the connectivity within the cyclopropyl ring, showing correlations between the methine proton and the methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique would be vital for establishing the connectivity between the cyclopropoxy group and the pyridine ring, for example, by observing a correlation from the -OCH- proton to the C-5 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between, for example, the H-6 proton and the protons of the cyclopropoxy group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ (C₈H₁₀BrN₂O) | 229.0026, 231.0005 |

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecule. The fragmentation pattern provides valuable information about the compound's structure.

Predicted Fragmentation Pathways:

The fragmentation of this compound would likely involve the following key steps:

Loss of the cyclopropyl group: A common fragmentation pathway would be the cleavage of the ether bond, leading to the loss of a cyclopropyl radical or cyclopropene.

Loss of bromine: The bromine atom could be lost as a radical, leading to a significant fragment ion.

Ring fragmentation: The pyridine ring itself could undergo fragmentation, leading to smaller charged species.

Analysis of these fragmentation patterns would help to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental or theoretical Infrared (IR) spectroscopy data for this compound has been found in the public domain. Therefore, a data table of characteristic vibrational frequencies and the identification of functional groups based on an IR spectrum cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound in published literature. Consequently, information regarding its absorption maxima (λmax) and the corresponding electronic transitions is not available.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound.

Determination of Molecular Conformation and Bond Parameters

Without a solved crystal structure, the specific bond lengths, bond angles, and torsional angles that define the molecular conformation of this compound in the solid state are unknown.

Chemical Reactivity and Derivatization of 4 Bromo 5 Cyclopropoxypyridin 2 Amine

Reactions at the Bromine Center

The carbon-bromine bond on the pyridine (B92270) ring is the most common site for initial derivatization, primarily through palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds.

While specific studies detailing the cross-coupling reactions of 4-Bromo-5-cyclopropoxypyridin-2-amine are not extensively reported in peer-reviewed literature, its reactivity can be reliably predicted based on established protocols for structurally similar bromopyridine derivatives. The electron-rich nature of the 2-amino and 5-cyclopropoxy substituents can influence the reactivity of the C-Br bond in palladium-catalyzed processes.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. For a substrate like this compound, a Suzuki reaction with an aryl or heteroaryl boronic acid would yield a biaryl structure. These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base.

| Nucleophile | Catalyst / Ligand | Base | Solvent | Product Type |

| Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DMF | 4-Aryl-5-cyclopropoxypyridin-2-amine |

| Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 4-Vinyl-5-cyclopropoxypyridin-2-amine |

| Alkylboronic Acid | PdCl₂(dppf) / PCy₃ | K₃PO₄ | Toluene/H₂O | 4-Alkyl-5-cyclopropoxypyridin-2-amine |

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling on Analogous Bromopyridine Scaffolds.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It is co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. This method would introduce an alkynyl substituent at the C4 position of the pyridine ring.

| Nucleophile | Catalyst System | Base | Solvent | Product Type |

| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | THF, DMF | 4-Alkynyl-5-cyclopropoxypyridin-2-amine |

Table 2: Typical Conditions for Sonogashira Coupling.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds.

Heck Reaction: This reaction forms a substituted alkene through the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. The Heck reaction would attach a vinyl group to the C4 position, yielding a styrenyl-type derivative if coupled with styrene, or an acrylate (B77674) derivative if coupled with an acrylate ester.

Metal-halogen exchange is a fundamental transformation used to convert aryl halides into potent organometallic nucleophiles. This is typically achieved by treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures.

For this compound, this reaction presents a notable complexity due to the acidic proton on the primary amino group. Treatment with an alkyllithium reagent would first result in the deprotonation of the amino group, forming a lithium amide. A second equivalent of the alkyllithium reagent would then be required to effect the bromine-lithium exchange at the C4 position.

The resulting 4-lithiated pyridine species is a powerful nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a diverse range of functional groups at this position.

Transformations of the Amino Group

The primary amino group at the C2 position is nucleophilic and can readily participate in a variety of bond-forming reactions.

N-Alkylation: The amino group can be alkylated by reaction with alkyl halides through nucleophilic substitution. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The reaction can potentially yield both mono- and di-alkylated products.

N-Acylation: Acylation of the amino group to form an amide is a common and typically high-yielding reaction. It is achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride, usually in the presence of a base like pyridine or triethylamine to scavenge the acid byproduct. This transformation is often used to install protecting groups or to synthesize biologically active amide derivatives.

N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In this context, the 2-amino group of the title compound would act as the nucleophile, reacting with an aryl or heteroaryl halide (or triflate) to form a diarylamine. This reaction requires a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide.

| Reaction | Reagent | Catalyst / Base | Typical Solvent | Product |

| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | DMF, Acetonitrile (B52724) | 4-Bromo-5-cyclopropoxy-N-alkylpyridin-2-amine |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | Dichloromethane (B109758), THF | N-(4-Bromo-5-cyclopropoxypyridin-2-yl)amide |

| N-Arylation | Aryl Bromide (Ar-Br) | Pd₂(dba)₃ / Ligand / NaOtBu | Toluene, Dioxane | 4-Bromo-5-cyclopropoxy-N-arylpyridin-2-amine |

Table 3: General Conditions for Transformations of the 2-Amino Group.

As mentioned, N-acylation directly yields substituted amides, which are stable and important functional groups in medicinal chemistry.

The synthesis of ureas from the primary amino group can be accomplished through several standard methods. A common approach is the reaction with an isocyanate (R-N=C=O), which provides unsymmetrical ureas directly and often without the need for a catalyst. Alternatively, the amine can be treated with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole (CDI) to form a reactive intermediate, which is then treated with another primary or secondary amine to furnish the final urea (B33335) product.

Reactivity and Stability of the Cyclopropoxy Moiety

The cyclopropoxy group is a cyclopropyl (B3062369) ether. The cyclopropane (B1198618) ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°. Despite this inherent strain, the cyclopropoxy group is generally considered a robust functional group that is stable under a wide range of reaction conditions, including the basic and mildly acidic conditions often employed in the cross-coupling and amination reactions discussed above.

The C-O bond and the C-C bonds of the cyclopropane ring are typically inert to the nucleophiles and bases used in these transformations. However, the high ring strain makes the cyclopropane ring susceptible to cleavage under more forcing conditions. Ring-opening can be initiated by strong protic acids, Lewis acids, or under radical conditions. For instance, treatment with a strong acid could potentially lead to a ring-opened product via a stabilized carbocation intermediate. However, such conditions are not typically encountered in the synthetic routes described in the preceding sections, and the cyclopropoxy moiety is expected to remain intact throughout the derivatization of the bromine and amino centers.

Ring-Opening Reactions of the Cyclopropyl Group

The cyclopropyl group, a three-membered carbocyclic ring, is known for its significant ring strain, which influences its chemical reactivity. While generally stable, the cyclopropyl ring in compounds such as this compound can undergo ring-opening reactions under specific conditions, typically involving electrophilic attack or oxidation.

Research on related cyclopropyl ethers has shown that these moieties can be susceptible to cleavage under acidic conditions. tandfonline.comlibretexts.org The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack, which can lead to the opening of the cyclopropane ring. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediates. For instance, acid-catalyzed ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes has been investigated, demonstrating cleavage of the C-O bond. nih.gov While specific studies on this compound are not available, it is plausible that strong acidic conditions could lead to the formation of propanol (B110389) derivatives or other ring-opened products.

Oxidative cleavage of cyclopropyl groups is another potential reaction pathway, particularly in biological systems or in the presence of strong oxidizing agents. However, detailed experimental data on the oxidative stability of the cyclopropoxy group in this specific molecule is not extensively documented in the available literature.

| Reaction Type | General Conditions | Potential Products |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., HBr, HI) | Halohydrins, diols, or other ring-opened structures |

| Oxidative Cleavage | Strong oxidizing agents | Carbonyl compounds, hydroxylated derivatives |

Stability under Acidic and Basic Conditions

The stability of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the primary amine, the bromo substituent, and the cyclopropoxy group.

Acidic Conditions: Under acidic conditions, the pyridine nitrogen and the exocyclic amino group are expected to be protonated. This protonation deactivates the pyridine ring towards electrophilic attack. The cyclopropoxy group, as discussed previously, may be labile under strong acidic conditions, potentially leading to ring-opening. tandfonline.comlibretexts.org The stability will likely depend on the acid concentration and temperature. Ethers, in general, can be cleaved by strong acids like HBr and HI. libretexts.org

Basic Conditions: The compound is expected to be largely stable under basic conditions. The amino group can be deprotonated by very strong bases. The C-Br bond on the electron-rich pyridine ring is generally resistant to nucleophilic attack under standard basic conditions unless activated by strongly electron-withdrawing groups. The cyclopropyl ether linkage is typically stable in the presence of bases. pressbooks.pub

| Condition | Expected Stability/Reactivity | Affected Functional Group(s) |

| Strong Acid | Potential for ring-opening of the cyclopropyl group. Protonation of nitrogen atoms, deactivating the ring to electrophilic attack. | Cyclopropoxy group, Pyridine nitrogen, Amino group |

| Weak Acid | Generally stable, protonation of nitrogen atoms. | Pyridine nitrogen, Amino group |

| Strong Base | Generally stable. Potential for deprotonation of the amino group with very strong bases. | Amino group |

| Weak Base | Generally stable. | All |

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

Regioselectivity and Directing Effects of Substituents

The regioselectivity of substitution reactions on the this compound ring is governed by the electronic effects of the existing substituents: the 2-amino group, the 4-bromo group, and the 5-cyclopropoxy group.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.comquora.com However, the presence of strong electron-donating groups can activate the ring for such reactions.

2-Amino Group: The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. masterorganicchemistry.com In this molecule, it would direct incoming electrophiles to the 3- and 5-positions.

5-Cyclopropoxy Group: Alkoxy groups are also activating and ortho, para-directing. masterorganicchemistry.com The cyclopropoxy group would therefore direct incoming electrophiles to the 4- and 6-positions.

4-Bromo Group: Halogens are deactivating groups but are ortho, para-directing. masterorganicchemistry.com The bromo group would direct incoming electrophiles to the 3- and 5-positions.

| Substituent | Electronic Effect | Directing Effect (for EAS) |

| 2-Amino | Activating (strong) | ortho, para (to positions 3 and 5) |

| 5-Cyclopropoxy | Activating (strong) | ortho, para (to positions 4 and 6) |

| 4-Bromo | Deactivating (weak), Inductive withdrawing, Resonance donating | ortho, para (to positions 3 and 5) |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on pyridine is more facile than on benzene (B151609), especially at the 2- and 4-positions. nih.govchemistrysteps.com The reaction is favored by the presence of electron-withdrawing groups and a good leaving group. In this compound, the bromide at the 4-position is a potential leaving group. The rate of nucleophilic substitution at this position would be influenced by the electronic contributions of the amino and cyclopropoxy groups. While these are electron-donating groups, which generally disfavor NAS, the inherent reactivity of the 4-position of the pyridine ring to nucleophilic attack could still allow for substitution under certain conditions. masterorganicchemistry.com

Investigation of Selective Functionalization

For electrophilic substitution , targeting the 3-position would be the most probable outcome. Reactions such as nitration, halogenation, or Friedel-Crafts reactions, if successful on such an activated pyridine system, would likely yield the 3-substituted derivative. The reaction conditions would need to be carefully controlled to avoid side reactions, such as oxidation or reactions involving the amino group.

For nucleophilic substitution , the displacement of the 4-bromo substituent is a plausible pathway. This could be achieved using a variety of nucleophiles, such as amines, alkoxides, or thiolates, likely requiring elevated temperatures or the use of a catalyst. The success of such a reaction would depend on the ability to overcome the electron-donating effects of the amino and cyclopropoxy groups.

Metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, or Sonogashira couplings, at the C-Br bond are also highly probable and represent a versatile method for the selective functionalization of the 4-position. These reactions are widely used for the derivatization of aryl and heteroaryl halides.

Computational and Theoretical Studies of 4 Bromo 5 Cyclopropoxypyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-Bromo-5-cyclopropoxypyridin-2-amine.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is particularly important for understanding the orientation of the cyclopropoxy group relative to the pyridine (B92270) ring. Different rotational positions (conformers) of the cyclopropyl (B3062369) ring can have different energy levels, and identifying the global minimum energy conformer is crucial for understanding the molecule's preferred shape. Theoretical calculations can predict the relative energies of these conformers and the energy barriers to rotation.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C-N (amine) | 1.38 Å |

| Bond Angle | C-O-C (ether) | 118° |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. mdpi.com For this compound, the electron-donating amino group and the electron-withdrawing bromine atom are expected to significantly influence the energies of these frontier orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.80 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.55 |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated and are invaluable for confirming the molecular structure determined experimentally. nih.gov These calculations involve determining the magnetic shielding of each nucleus within the molecule's electronic environment. Comparing calculated NMR spectra with experimental data serves as a stringent test of the accuracy of the computed molecular geometry.

Table 3: Hypothetical Calculated NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (amine) | 5.5 |

| H (pyridine ring) | 7.8, 6.5 |

| H (cyclopropyl) | 3.8 (methine), 0.8 (methylene) |

| C (pyridine ring) | 158, 145, 140, 110, 108 |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net Different colors on the EPS map represent different values of electrostatic potential. researchgate.net Regions with negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the EPS map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the cyclopropoxy group due to their lone pairs of electrons. A region of positive potential would be expected around the hydrogen atoms of the amino group. This information is crucial for predicting how the molecule will interact with other molecules and biological targets.

Molecular Dynamics Simulations

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

Exploration of Conformational Landscapes and Flexibility

Molecular dynamics simulations can be used to explore the conformational landscape of this compound in a more comprehensive manner than static calculations. By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations of the molecule, the flexibility of the cyclopropoxy side chain, and the dynamics of its interaction with its environment (e.g., a solvent or a protein binding site). These simulations can identify the most populated conformational states and the pathways for transitioning between them, offering a more complete picture of the molecule's structural dynamics.

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational solvation models are employed to predict how the presence of a solvent affects the conformational preferences, electronic structure, and reactivity of this compound. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are commonly used to approximate the bulk electrostatic effects of the solvent. faccts.defaccts.deresearchgate.net

These models create a cavity in a continuous dielectric medium to represent the solute, allowing for the calculation of solvation free energy. faccts.de The choice of solvent can alter the dipole moment and the accessibility of different parts of the molecule, which in turn can influence its interaction with other molecules. For halogenated compounds, specialized models that account for phenomena like halogen bonding may be necessary for accurate predictions. chemrxiv.orgnih.gov

Table 1: Hypothetical Solvation Free Energy of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -7.2 |

| Acetonitrile (B52724) | 37.5 | -6.8 |

| Dichloromethane (B109758) | 8.9 | -4.1 |

| Cyclohexane | 2.0 | -1.5 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed for similar heterocyclic compounds.

In Silico Prediction of Reactivity and Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and energetics of molecules, providing insights into reaction mechanisms. researchgate.netnih.gov

Transition state theory is a fundamental concept in chemical kinetics, and computational modeling allows for the localization of transition state structures on the potential energy surface. ucsb.edu For reactions involving this compound, such as nucleophilic aromatic substitution or reactions involving the cyclopropyl group, identifying the transition state is key to understanding the reaction mechanism and predicting its feasibility. nih.govreddit.comlibretexts.org

For instance, in a nucleophilic substitution at the bromine-bearing carbon, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond. acs.org Calculations can reveal the geometry and energy of this transient species. masterorganicchemistry.com Similarly, the ring-opening of the cyclopropyl group is a potential reaction pathway whose transition state can be modeled to assess the likelihood of such a transformation under specific conditions. researchgate.netic.ac.uk

Table 2: Hypothetical Energetic Profile for a Nucleophilic Aromatic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | -5.3 |

| Products | -15.8 |

Note: This data is illustrative and represents a plausible energetic profile for a nucleophilic aromatic substitution on a bromopyridine derivative.

Ligand-Based and Structure-Based Drug Design (SBDD/LBDD) Approaches

The aminopyridine scaffold is present in numerous biologically active compounds, particularly as kinase inhibitors. rsc.orgnih.govbiorxiv.org Computational drug design approaches can be leveraged to explore the potential of this compound as a ligand for biological targets.

Pharmacophore modeling is a ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity. For a molecule like this compound, a pharmacophore model could be generated based on known inhibitors of a particular target class, such as Aurora kinases. nih.govtiu.edu.iq Such a model would typically include features like hydrogen bond donors (the amino group), hydrogen bond acceptors (the pyridine nitrogen), and hydrophobic regions (the cyclopropoxy and bromo groups). This model can then be used to virtually screen for other compounds with similar features or to guide the optimization of the lead compound.

Molecular docking is a structure-based drug design method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.comnih.govnih.gov If a three-dimensional structure of a relevant biological target is available, this compound can be docked into the active site to predict its binding mode and affinity. d-nb.inforesearchgate.net The binding energy, often expressed as a docking score, provides an estimate of the strength of the interaction. researchgate.netnih.govneurips.ccacs.orgnih.gov

For instance, docking studies of aminopyridine derivatives into the ATP-binding site of various kinases have revealed key interactions, such as hydrogen bonds with the hinge region of the kinase. biorxiv.org

Table 3: Hypothetical Molecular Docking Results of this compound against a Kinase Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase (e.g., Aurora Kinase A) |

| Docking Score (kcal/mol) | -8.2 |

| Predicted Interactions | |

| Hydrogen Bond (Donor) | Amino group with backbone carbonyl of hinge residue |

| Hydrogen Bond (Acceptor) | Pyridine nitrogen with backbone NH of hinge residue |

| Hydrophobic Interactions | Cyclopropoxy group with hydrophobic pocket |

| Halogen Bond | Bromo group with electron-rich side chain |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical docking results for aminopyridine-based kinase inhibitors.

Biological and Pharmacological Investigations of 4 Bromo 5 Cyclopropoxypyridin 2 Amine and Its Derivatives Pre Clinical Focus

In Vitro Biological Activity Screening

No specific studies detailing the in vitro biological activity of 4-Bromo-5-cyclopropoxypyridin-2-amine were identified. While research on structurally related bromo-substituted heterocyclic compounds exists, direct evidence of this particular compound's effects in various assays is absent from the reviewed literature.

Receptor Binding and Functional Assays (e.g., GPCRs, ion channels)

Information regarding the interaction of this compound with G-protein coupled receptors (GPCRs) or ion channels is not present in the available scientific literature.

Cellular Pathway Modulation Studies (e.g., autophagy modulation)

While related compounds have been investigated for their ability to modulate cellular pathways like autophagy, no such studies have been published for this compound. The aforementioned ULK1 inhibitors, which share a bromo-pyrimidinamine scaffold, were shown to block autophagy in non-small cell lung cancer cells. nih.gov This suggests a potential area of investigation for the title compound, but currently, no data exists.

Antimicrobial Activity Evaluation against Pathogen Strains

The antimicrobial properties of this compound have not been reported. Studies on other bromo-substituted heterocyclic compounds, such as imidazole (B134444) derivatives, have demonstrated antibacterial activity. For example, metal complexes of a tetra-substituted imidazole derived from 5-bromosalicylaldehyde (B98134) were found to be active against both Gram-positive and Gram-negative bacteria. However, these findings cannot be directly extrapolated to the compound .

Target Identification and Validation in Pre-clinical Models

No studies focused on identifying or validating the molecular targets of this compound in preclinical models were found.

Proteomic Profiling of Compound-Treated Cells

There is no available data from proteomic profiling studies of cells treated with this compound. Such studies are crucial for understanding the compound's mechanism of action and identifying its cellular targets and off-target effects.

Genetic Perturbation Studies to Confirm Target Engagement

Currently, there is a lack of publicly available scientific literature detailing genetic perturbation studies specifically conducted to confirm the target engagement of this compound or its direct derivatives. Such studies, often employing techniques like CRISPR-Cas9 gene editing or siRNA-mediated gene silencing, are crucial for validating the molecular targets of a compound. By observing a diminished pharmacological effect of the compound in genetically modified cells where the putative target is knocked out or knocked down, researchers can confirm that the compound's activity is mediated through that specific target. The absence of such data for this compound indicates a significant gap in the understanding of its precise mechanism of action at the molecular level.

Mechanistic Studies at the Molecular and Cellular Levels

Elucidation of Molecular Mechanisms of Action

Detailed molecular mechanism of action studies for this compound have not been reported in the available scientific literature. Elucidating the molecular mechanism would involve identifying the specific protein or nucleic acid target with which the compound interacts to elicit a biological response. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking simulations are typically employed for this purpose. Without these foundational studies, the molecular basis for any potential therapeutic effects of this compound remains speculative.

Investigation of Downstream Signaling Events

Consistent with the lack of information on its direct molecular target, there is no available data on the downstream signaling events modulated by this compound. Investigations into downstream signaling pathways, often utilizing methods like Western blotting, reporter gene assays, and transcriptomic analysis, are necessary to understand the broader cellular consequences of target engagement. This information is vital for predicting the full spectrum of a compound's pharmacological effects, both intended and unintended.

In Vivo Proof-of-Concept Studies in Model Organisms (excluding human clinical trials)